An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol)
An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol)
CAS Number: 22428-30-4
This technical guide provides a comprehensive overview of 5,5'-Methylenebis(2-aminophenol), a versatile aromatic compound with significant applications in materials science and as a precursor for biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and derivatization.
Chemical and Physical Properties
5,5'-Methylenebis(2-aminophenol) is an aromatic compound characterized by two 2-aminophenol units linked by a methylene bridge.[1] This structure, featuring both amino and hydroxyl functional groups, imparts a high degree of reactivity, making it a valuable monomer for polymerization and a precursor for various organic syntheses.[1]
Table 1: Physicochemical Properties of 5,5'-Methylenebis(2-aminophenol)
| Property | Value | Source |
| CAS Number | 22428-30-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| Boiling Point | 462.8 °C at 760 mmHg | [3] |
| Appearance | White solid | [2] |
| Storage | Sealed in a dry place at 2-8°C | [4] |
Synthesis of 5,5'-Methylenebis(2-aminophenol)
The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1] This reaction connects two 2-aminophenol molecules at their 5-positions via a methylene bridge.[1]
Experimental Protocol: Synthesis of 5,5'-Methylenebis(2-aminophenol)
This protocol is a representative method based on the established synthesis of similar methylene-bridged phenolic compounds.
Materials:
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2-Aminophenol
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Formaldehyde (37% aqueous solution)
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Hydrochloric acid (concentrated)
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Ethanol
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Distilled water
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Sodium hydroxide solution (10%)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in ethanol.
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Slowly add a stoichiometric amount of formaldehyde solution to the flask while stirring.
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Add a catalytic amount of concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours.[1]
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.
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Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,5'-Methylenebis(2-aminophenol).
Applications in Polymer Chemistry
A primary application of 5,5'-Methylenebis(2-aminophenol) is as a monomer for the synthesis of high-performance, heat-resistant polymers, particularly poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and automotive industries.[1]
Synthesis of Poly(o-hydroxyamides) (PHAs)
PHAs are synthesized through the polycondensation of 5,5'-Methylenebis(2-aminophenol) with aromatic diacid chlorides, such as isophthaloyl dichloride.[1]
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In a nitrogen-purged flask, dissolve 5,5'-Methylenebis(2-aminophenol) in a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc).[1]
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of isophthaloyl dichloride to the stirred solution.
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Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and continue stirring overnight.
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Precipitate the resulting poly(o-hydroxyamide) by pouring the reaction mixture into a non-solvent like methanol.
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Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
Synthesis of Polybenzoxazoles (PBOs)
PBOs are typically synthesized in a two-step process. The first step is the formation of a PHA precursor, as described above. The second step involves the thermal or chemical cyclodehydration of the PHA.[1]
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Cast a film of the synthesized poly(o-hydroxyamide) from a solution in a suitable solvent (e.g., DMAc).
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Place the PHA film in a tube furnace under an inert atmosphere (e.g., nitrogen or argon).
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Heat the film gradually to a high temperature, typically in the range of 300-400°C, and hold for several hours to effect cyclodehydration.[1]
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The removal of water molecules leads to the formation of the rigid benzoxazole ring structure, converting the PHA into a polybenzoxazole.[1]
Derivatization for Biological Applications
While 5,5'-Methylenebis(2-aminophenol) itself is primarily used in materials science, its derivatives, particularly Schiff bases, have garnered interest for their potential biological activities. The presence of primary amino groups allows for the facile synthesis of bis-Schiff bases through condensation with various aldehydes and ketones.
Synthesis of Biologically Active Schiff Bases
Schiff bases derived from 2-aminophenol have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiproliferative properties. The synthesis typically involves the condensation of the aminophenol with a suitable aldehyde.
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Dissolve 5,5'-Methylenebis(2-aminophenol) in a suitable solvent such as ethanol or methanol.
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Add a twofold molar excess of the desired aldehyde (e.g., a substituted benzaldehyde) to the solution.
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Add a few drops of a catalyst, such as glacial acetic acid.
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Reflux the reaction mixture for several hours.
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Upon cooling, the Schiff base product will precipitate.
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Collect the solid by filtration, wash with cold solvent, and recrystallize to purify.
Antiproliferative Activity
Schiff bases and their metal complexes derived from aminophenols have shown promise as antiproliferative agents. For instance, various Schiff base metal complexes have been tested against human tumor cell lines and have demonstrated modulator behavior on cell growth.
Spectroscopic Characterization
The structural elucidation of 5,5'-Methylenebis(2-aminophenol) and its derivatives is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Table 2: Expected Spectroscopic Data for 5,5'-Methylenebis(2-aminophenol)
| Technique | Expected Peaks/Signals |
| ¹H-NMR | Signals corresponding to aromatic protons, the methylene bridge protons (-CH₂-), amino protons (-NH₂), and hydroxyl protons (-OH). The integration of these signals would confirm the proton count. |
| ¹³C-NMR | Resonances for the aromatic carbons, with distinct signals for carbons attached to the amino and hydroxyl groups, as well as the methylene bridge carbon. |
| FTIR (cm⁻¹) | - Broad O-H stretching band (around 3300-3500 cm⁻¹)- N-H stretching vibrations (around 3300-3400 cm⁻¹)- Aromatic C-H stretching (above 3000 cm⁻¹)- C=C aromatic ring stretching (around 1500-1600 cm⁻¹)- C-N stretching (around 1250-1350 cm⁻¹)- C-O stretching (around 1200-1300 cm⁻¹) |
Note: The exact peak positions can vary depending on the solvent and concentration.
Safety and Handling
Detailed safety data for 5,5'-Methylenebis(2-aminophenol) is not extensively available. However, based on the data for the parent compound, 2-aminophenol, it should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
This technical guide provides a foundational understanding of 5,5'-Methylenebis(2-aminophenol). Further research and investigation are encouraged to fully explore the potential of this compound and its derivatives in various scientific and industrial fields.
